molecular formula C10H10N2O B1355976 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE CAS No. 50832-46-7

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE

Cat. No.: B1355976
CAS No.: 50832-46-7
M. Wt: 174.2 g/mol
InChI Key: FPPPVFGCSIOVCX-UHFFFAOYSA-N
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Description

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities and applications Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE typically involves the condensation of an aromatic aldehyde with o-phenylenediamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The methyl group can be introduced via alkylation reactions, and the ethanone group can be added through acylation reactions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves optimized reaction conditions to maximize yield and purity. Common methods include the use of catalysts, such as Lewis acids, and controlled reaction temperatures and pressures. Solvent selection and purification techniques are also crucial in ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole alcohols.

Scientific Research Applications

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The methyl and ethanone groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the methyl and ethanone groups.

    5-methyl-1H-benzo[d]imidazole: Similar structure but lacks the ethanone group.

    2-phenyl-1H-benzo[d]imidazole: Contains a phenyl group instead of the ethanone group.

Uniqueness: 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE is unique due to the presence of both the methyl and ethanone groups, which confer distinct chemical properties and biological activities. These modifications can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPPVFGCSIOVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588658
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50832-46-7
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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